4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol
Overview
Description
4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol is an organic compound that features a phenol group substituted with a tert-butyldimethylsilyl (TBDMS) protecting group and a chlorine atom. This compound is of interest in organic synthesis due to its unique reactivity and stability imparted by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol typically involves the protection of the hydroxyl group of 2-chlorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The TBDMS group can be removed using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Common Reagents and Conditions
Substitution: Nucleophiles such as alkoxides or amines can replace the chlorine atom.
Deprotection: TBAF in THF at room temperature is commonly used to remove the TBDMS group.
Major Products
Substitution: Depending on the nucleophile, products can include ethers, amines, or other substituted phenols.
Deprotection: The major product is 2-chlorophenol after the removal of the TBDMS group.
Scientific Research Applications
4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol is used in various scientific research applications:
Chemistry: As a protected phenol, it is used in multi-step organic syntheses where selective deprotection is required.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol primarily involves the stability and reactivity of the TBDMS protecting group. The TBDMS group provides steric hindrance and electronic effects that protect the phenol group during various synthetic transformations. The removal of the TBDMS group is facilitated by the formation of a strong Si-F bond when treated with fluoride ions .
Comparison with Similar Compounds
Similar Compounds
4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Similar in structure but with an aldehyde group instead of a chlorine atom.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group and is used in stereocontrolled synthesis.
Uniqueness
4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol is unique due to the presence of both a TBDMS protecting group and a chlorine atom, which allows for selective reactions and deprotection steps in complex organic syntheses.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO2Si/c1-12(2,3)16(4,5)15-9-6-7-11(14)10(13)8-9/h6-8,14H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYAQXRSYSQZSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.